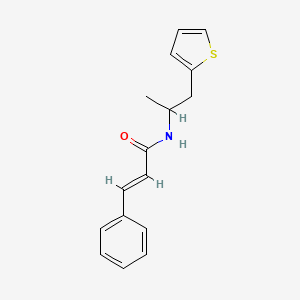

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide

Übersicht

Beschreibung

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is a versatile chemical compound with a unique structure that combines a thiophene ring and a cinnamamide moiety. This compound exhibits intriguing properties and holds promise in various fields due to its unique structure and composition.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide typically involves the condensation of 1-(thiophen-2-yl)propan-2-amine with cinnamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides or sulfoxides.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Thiophene S-oxides or sulfoxides.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds with tailored properties.

Synthetic Routes

The synthesis typically involves the condensation of 1-(thiophen-2-yl)propan-2-amine with cinnamoyl chloride in the presence of a base such as triethylamine or pyridine. This reaction can be optimized for yield and purity through techniques like continuous flow reactors.

| Synthetic Method | Details |

|---|---|

| Condensation | 1-(thiophen-2-yl)propan-2-amine + cinnamoyl chloride |

| Base Used | Triethylamine or pyridine |

| Conditions | Room temperature or slightly elevated |

Biological Applications

Research has indicated that this compound possesses promising biological activities , particularly as an antimicrobial and anticancer agent.

Studies have shown its potential to interact with various biological targets, including:

- Norepinephrine and Dopamine Transporters : It acts as a norepinephrine-dopamine reuptake inhibitor, impacting neurotransmitter levels in the brain.

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Disruption of microbial cell function |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anticancer Properties

A study utilizing the NCI-60 cancer cell line panel demonstrated that compounds similar to this compound exhibited cytotoxic effects against several cancer types. The findings suggest a need for further investigation into its therapeutic potential.

Medical Applications

In the medical field, this compound is being explored for its potential in drug development, particularly for treating neurodegenerative diseases such as dementia. Its mechanism of action may enhance cognitive function through modulation of neurotransmitter systems.

Therapeutic Potential

Pharmaceutical combinations involving cinnamide compounds have been proposed to improve treatment outcomes in dementia:

| Combination Components | Potential Benefits |

|---|---|

| Cinnamide + Cholinesterase Inhibitors | Enhanced cognitive function |

| Cinnamide + NMDA Receptor Antagonists | Neuroprotective effects |

Industrial Applications

This compound is also utilized in the production of advanced materials, particularly in organic electronics such as organic semiconductors and light-emitting diodes (OLEDs) . Its unique electronic properties make it suitable for these applications.

Industrial Use Cases

The compound's role in material science includes:

| Application | Details |

|---|---|

| Organic Semiconductors | Used in thin-film transistors |

| OLEDs | Acts as an emissive layer |

Wirkmechanismus

The mechanism of action of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The thiophene ring and cinnamamide moiety contribute to its biological activity by interacting with enzymes, receptors, or other proteins. These interactions can modulate various cellular processes, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.

Cinnamamide Derivatives: Compounds with similar cinnamamide moieties but different substituents on the aromatic ring.

Uniqueness

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is unique due to the combination of the thiophene ring and cinnamamide moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.

Biologische Aktivität

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and a cinnamamide moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, particularly in anti-inflammatory and anticancer contexts.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : Research indicates that compounds similar to this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models .

- Anticancer Activity : Preliminary studies suggest that this compound could exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism may involve the modulation of apoptotic pathways and interference with cell cycle progression .

- Antimicrobial Properties : Some cinnamamide derivatives have shown promising antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

Cytotoxicity Assessment

A notable study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutics, suggesting enhanced efficacy .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced the secretion of inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests a potential therapeutic role in managing chronic inflammatory conditions .

Case Studies

- Chronic Inflammation Model : In a murine model of chronic inflammation induced by LPS, treatment with this compound resulted in a marked decrease in inflammatory markers and improved survival rates compared to untreated controls .

- Cancer Treatment : A study involving human cancer cell lines revealed that this compound not only inhibited cell growth but also triggered apoptotic pathways, making it a candidate for further development as an anticancer agent .

Eigenschaften

IUPAC Name |

(E)-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-13(12-15-8-5-11-19-15)17-16(18)10-9-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,17,18)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTDXAZZFNOSOL-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=CS1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.